molecular formula C17H19ClN2O4 B11828956 Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride

Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride

Cat. No.: B11828956
M. Wt: 350.8 g/mol
InChI Key: KIBWZJAQUJRWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a nitro group, a methyl ester, and an amino group attached to a benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride typically involves multiple steps. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group, which is then reacted with 4-methylbenzyl chloride to form the desired compound. The final step involves the formation of the hydrochloride salt to improve the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Depending on the nucleophile, various substituted benzyl derivatives can be formed.

Scientific Research Applications

Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Similar structure but lacks the nitro group and benzyl moiety.

    4-Methylbenzhydrylamine resin hydrochloride: Contains a similar benzyl amino group but is used primarily in solid-phase peptide synthesis.

    3-Amino-4-methylbenzoic acid: Similar aromatic structure with an amino group but different functional groups.

Uniqueness

Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both nitro and amino groups allows for diverse chemical transformations, making it a valuable compound in research and industry.

Properties

Molecular Formula

C17H19ClN2O4

Molecular Weight

350.8 g/mol

IUPAC Name

methyl 4-[[(4-methylphenyl)methylamino]methyl]-3-nitrobenzoate;hydrochloride

InChI

InChI=1S/C17H18N2O4.ClH/c1-12-3-5-13(6-4-12)10-18-11-15-8-7-14(17(20)23-2)9-16(15)19(21)22;/h3-9,18H,10-11H2,1-2H3;1H

InChI Key

KIBWZJAQUJRWDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-].Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.